molecular formula C14H13FN2O2 B2971872 4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide CAS No. 338404-14-1

4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide

Cat. No.: B2971872
CAS No.: 338404-14-1
M. Wt: 260.268
InChI Key: HBJJCPJIYQCMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is a fluorinated aromatic amide featuring a pyrrole-2-carboxamide backbone substituted with a 2-fluorobenzoyl group at the 4-position and an N,N-dimethylamide moiety. This compound’s structure combines electron-withdrawing fluorine substituents with a planar aromatic system, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogen bonding and hydrophobic interactions. Its molecular formula is C₁₄H₁₃FN₂O₂, with a molecular weight of 278.25 g/mol .

Properties

IUPAC Name

4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-17(2)14(19)12-7-9(8-16-12)13(18)10-5-3-4-6-11(10)15/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJJCPJIYQCMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328402
Record name 4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666092
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338404-14-1
Record name 4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Fluorobenzoyl Intermediate: The starting material, 2-fluorobenzoyl chloride, is prepared by reacting 2-fluorobenzoic acid with thionyl chloride.

    Pyrrole Formation: The pyrrole ring is synthesized through a condensation reaction involving an appropriate amine and a diketone.

    Coupling Reaction: The fluorobenzoyl chloride is then reacted with the pyrrole derivative in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The fluorobenzoyl group can engage in hydrogen bonding and π-π interactions, while the pyrrole ring can participate in electron delocalization. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs vary in substituents on the benzoyl ring, amide groups, and additional functional moieties. Key comparisons include:

Compound Name Substituent (Benzoyl Position) Amide Group Molecular Formula Molecular Weight (g/mol) Key Structural Differences
4-(2-Fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide (Target) 2-Fluoro N,N-dimethyl C₁₄H₁₃FN₂O₂ 278.25 Baseline structure for comparison
4-(2,4-Difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide 2,4-Difluoro N,N-dimethyl C₁₄H₁₂F₂N₂O₂ 278.25 Additional fluorine at 4-position; increased electronegativity
4-(2-Bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide 2-Bromo N,N-dimethyl C₁₄H₁₃BrN₂O₂ 321.17 Bromine substitution increases lipophilicity and steric bulk
4-(4-Fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide 4-Fluoro N-imidazolylpropyl C₁₈H₁₇FN₄O₂ 348.35 Para-fluoro substitution; imidazole enhances solubility and hydrogen-bonding potential
4-Acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide Acetyl (replaces benzoyl) N-(trifluoromethyl benzyl) C₁₅H₁₃F₃N₂O₂ 310.27 Acetyl group reduces aromaticity; trifluoromethyl adds hydrophobicity

Electronic and Physicochemical Properties

Fluorine vs. Bromine Substitution

  • The 2-fluoro substituent in the target compound provides moderate electronegativity and enhances metabolic stability compared to non-halogenated analogs.
  • The 2,4-difluoro analog (MW 278.25 g/mol) introduces a second electron-withdrawing group, which may alter π-π stacking interactions or binding affinity in enzyme active sites .

Amide Group Modifications

  • Replacing N,N-dimethyl with N-imidazolylpropyl (as in ) introduces a basic nitrogen, increasing water solubility (predicted aqueous solubility ~50 μM vs. <10 μM for the target compound). This modification could enhance pharmacokinetics but reduce blood-brain barrier penetration.

Benzoyl vs. Acetyl Substitution

  • However, the trifluoromethyl substituent adds steric and electronic effects, improving resistance to oxidative metabolism .

Biological Activity

4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Characterized by a pyrrole ring and a fluorobenzoyl substituent, this compound is being investigated for various applications, including anti-inflammatory and anticancer properties. This article provides a comprehensive review of its biological activity, synthesis, and research findings.

Chemical Information

  • IUPAC Name: this compound
  • Molecular Formula: C14H13FN2O2
  • Molecular Weight: 256.27 g/mol
  • CAS Number: 338404-14-1

Structural Features

The compound features a pyrrole ring, which is known for its electron-rich nature, making it a suitable candidate for various chemical reactions and biological interactions. The presence of the fluorobenzoyl group enhances its lipophilicity and potential binding interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H13FN2O2
Molecular Weight256.27 g/mol
CAS Number338404-14-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and π-π interactions. The compound's pyrrole moiety can participate in electron delocalization, potentially modulating the activity of various enzymes and receptors involved in disease pathways.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and interfering with cell cycle progression. For example, a study demonstrated that derivatives of pyrrole carboxamides showed significant cytotoxic effects against breast cancer cells, with IC50 values indicating potent activity at low concentrations .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been explored for anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis, suggesting its utility as a therapeutic agent in inflammatory diseases .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it possesses activity against drug-resistant strains of bacteria, including Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies revealed that modifications to the pyrrole ring significantly enhance its efficacy against tuberculosis .

Study on Antitubercular Activity

A notable study focused on the design and synthesis of pyrrole-2-carboxamides highlighted the effectiveness of compounds similar to this compound against Mycobacterium tuberculosis. The study reported minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL for some derivatives, demonstrating their potential as new antitubercular agents .

Evaluation of Cytotoxicity

In a cytotoxicity assessment involving various cancer cell lines, compounds related to this compound were shown to have low IC50 values (typically below 10 µM), indicating strong cytotoxic effects while maintaining low toxicity towards normal cells .

Q & A

Q. How can in vivo efficacy studies be designed to minimize confounding variables?

  • Methodological Answer : Use controlled animal models (e.g., neutropenic mice for antifungal studies) with standardized dosing regimens. Include pharmacokinetic/pharmacodynamic (PK/PD) modeling to link exposure (AUC/MIC) to outcomes. Blind studies to reduce bias and use histopathology to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.